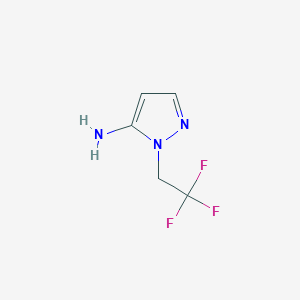

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine

Description

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine (CAS: 899899-13-9) is a pyrazole derivative with the molecular formula C₅H₆F₃N₃ and a molecular weight of 165.12 g/mol . Its structure features a trifluoroethyl group at the pyrazole ring’s 1-position and an amine at the 5-position. This compound has garnered attention in medicinal chemistry, particularly in the synthesis of inhibitors targeting enzymes like ADAMTS7, as demonstrated in its use for preparing ethyl 5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-1,3-oxazole-4-carboxylate, a key intermediate in drug discovery . The trifluoroethyl group enhances metabolic stability and lipophilicity, making it advantageous for pharmacokinetic optimization.

Properties

IUPAC Name |

2-(2,2,2-trifluoroethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3/c6-5(7,8)3-11-4(9)1-2-10-11/h1-2H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOALQBFRPTQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

One common synthetic route involves the nucleophilic substitution reaction of pyrazole derivatives bearing an amino group with trifluoroethylating agents such as 1,1,1-trifluoro-2-iodoethane. This reaction is typically carried out in the presence of a base like potassium carbonate to facilitate the substitution at the pyrazole nitrogen.

Reaction Conditions

- Reagents: Pyrazol-5-amine or its derivatives, trifluoroethyl iodide

- Base: Potassium carbonate or cesium carbonate

- Solvent: Acetonitrile or dimethylformamide (DMF)

- Temperature: Reflux or elevated temperatures (~80 °C)

- Time: Overnight stirring (12-24 hours)

Mechanism

The base deprotonates the pyrazole nitrogen, increasing nucleophilicity, which then attacks the electrophilic trifluoroethyl iodide to form the N-(2,2,2-trifluoroethyl) substituted pyrazol-5-amine.

Example Procedure

A representative procedure involves charging a microwave vial with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, cesium carbonate, acetonitrile, and 1,1,1-trifluoro-2-iodoethane, followed by stirring at 80 °C overnight. The product is then extracted and purified by standard organic workup procedures.

Multicomponent Reactions and Cyclization Strategies

Method Overview

Multicomponent reactions (MCRs) involving hydrazines and β-diketones or β-ketonitrile derivatives can be used to construct the pyrazole ring with the amino group at the 5-position. Incorporation of trifluoroethyl groups can be achieved either via starting materials or post-synthetic modification.

Key Steps

- Formation of bisarylthioamides via nucleophilic addition and retro-Claisen condensation.

- Cyclization with hydrazine to yield pyrazole products.

- Variation of isothiocyanates or diketones allows for substitution patterns including trifluoroethyl groups.

Advantages

- Allows rapid construction of pyrazole core.

- Provides access to regioisomers separable by chromatography.

- Suitable for combinatorial synthesis and library generation.

Limitations

- Formation of regioisomeric mixtures.

- Requires careful optimization of reaction conditions to favor desired isomer.

Solid-Phase Synthesis Approaches

Method Overview

Solid-phase synthesis techniques have been developed for 5-aminopyrazoles, involving resin-bound intermediates and hydrazine-mediated cyclizations. This approach is particularly useful for combinatorial synthesis and drug discovery efforts.

Procedure Highlights

- Attachment of precursor molecules to Wang resin.

- Treatment with hydrazine hydrate to form hydrazide resin.

- Reaction with suitable nitrile or ketone derivatives to form resin-bound 5-aminopyrazoles.

- Cleavage from resin to yield free 5-aminopyrazoles.

- Post-synthetic trifluoroethylation can be performed if needed.

Benefits

- Facilitates purification by simple filtration.

- Enables rapid generation of diverse analogs.

- Avoids use of troublesome β-ketonitrile intermediates.

Industrial and Flow Chemistry Methods

Overview

For scale-up and industrial production, continuous flow reactors have been employed to optimize trifluoroethylation reactions, improving yield and reproducibility. Catalytic systems such as iron-porphyrin complexes have been explored to enhance trifluoroethyl group incorporation efficiency.

Typical Conditions

- Continuous flow setup with controlled temperature and residence time.

- Catalysts to promote selective trifluoroethylation.

- Use of green solvents or solvent-free conditions where possible.

Advantages

- Enhanced reaction control and safety.

- Improved scalability and throughput.

- Potential for reduced by-products and waste.

Data Table: Comparison of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Direct Trifluoroethylation | Pyrazol-5-amine, trifluoroethyl iodide, K2CO3, reflux in MeCN | Straightforward, high selectivity | Requires handling of halides | 70-90 |

| Multicomponent Reaction (MCR) | Hydrazine, diketones/isothiocyanates, base | Rapid, versatile for analogs | Regioisomer mixtures | 60-85 |

| Solid-Phase Synthesis | Resin-bound intermediates, hydrazine hydrate | Easy purification, combinatorial | Requires resin handling | 50-80 |

| Industrial Flow Chemistry | Flow reactors, catalysts (e.g., iron-porphyrin) | Scalable, reproducible | Requires specialized equipment | 75-95 |

Research Findings and Notes

- The trifluoroethyl group significantly increases lipophilicity and metabolic stability of the pyrazole derivatives, enhancing their utility in medicinal chemistry.

- Selectivity in the formation of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine over other positional isomers can be improved by controlling reaction temperature and reagent stoichiometry.

- Physical methods such as ultrasound or vortexing aid dissolution and reaction homogeneity in trifluoroethylation steps.

- Post-synthetic modifications, including oxidation or substitution reactions, can further diversify the compound's chemical space.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives with different substituents.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Pharmaceutical Development

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its unique trifluoroethyl group enhances the bioavailability and efficacy of drugs targeting central nervous system disorders. The following table summarizes some key studies highlighting its pharmaceutical applications:

Agricultural Chemicals

In agriculture, this compound is utilized in the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides, thus improving crop yields and protecting against pests. The following applications have been documented:

- Pesticide Formulation : The compound has been integrated into various pesticide formulations to enhance their effectiveness against resistant pest strains.

- Herbicide Development : Research indicates that derivatives of this compound can selectively inhibit weed growth without harming crops.

Material Science

The compound is also valuable in material science due to its thermal stability and chemical resistance. It is incorporated into high-performance polymers used in various industrial applications. Key applications include:

- Polymer Production : Enhances the durability and thermal properties of materials used in extreme conditions.

- Coatings : Improves the performance of coatings used in electronics and automotive industries due to its fluorinated properties.

Fluorinated Compounds Research

The trifluoroethyl group present in this compound allows researchers to explore new fluorinated compounds with improved properties for various applications:

- Electronics : Investigated for use in electronic components due to its insulating properties.

- Coatings : The fluorinated nature contributes to the development of coatings that resist corrosion and wear.

Case Study 1: Antimicrobial Activity

A study published in Organic & Biomolecular Chemistry assessed the antimicrobial properties of various pyrazole derivatives, including this compound. The findings indicated strong activity against both Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics.

Case Study 2: Anticancer Properties

Research highlighted in Journal of Medicinal Chemistry focused on the synthesis of pyrazole derivatives as anticancer agents. The study demonstrated that compounds with the trifluoroethyl group exhibited significant inhibition of cancer cell proliferation through tubulin polymerization disruption.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Trifluoroethyl vs. tert-Butyl : The trifluoroethyl group in the target compound provides a balance of lipophilicity and electronic effects, whereas bulkier substituents like tert-butyl (e.g., in and ) may hinder target binding despite improving metabolic stability.

- However, these derivatives may carry higher toxicity risks (e.g., acute oral toxicity in ).

Pharmacological Activity and Regioisomerism

Regioisomeric differences significantly impact biological activity. For example:

- In a study of pyrazole-based kinase inhibitors, switching substituents from the 3- to 4-position on the pyrazole ring abolished p38α MAP kinase inhibition but conferred activity against cancer kinases (e.g., Src, B-Raf) . This highlights the critical role of substitution patterns in target selectivity.

- The trifluoroethyl group in the target compound may mimic steric and electronic features of natural substrates, enhancing binding to enzymes like ADAMTS7 .

Biological Activity

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine is a compound of interest due to its diverse biological activities and potential therapeutic applications. The trifluoroethyl group enhances its lipophilicity and membrane permeability, which may contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C5H6F3N

- Molecular Weight : 151.11 g/mol

- Functional Groups : Pyrazole ring, trifluoroethyl group

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

- Antitumor Activity : The compound has been studied for its potential as an inhibitor in pathways related to cancer. It interacts with enzymes involved in tumor progression and may modulate signaling pathways that affect cell proliferation.

- Antimicrobial Properties : The compound demonstrates antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes .

- Anti-inflammatory Effects : It has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines .

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes related to cancer metabolism and inflammation. For instance, it may modulate the activity of matrix metalloproteinases (MMPs) and other proteases that play roles in tumor metastasis .

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively, leading to alterations in cellular homeostasis and function.

- Reactive Intermediate Formation : The trifluoroethyl group may facilitate redox reactions that generate reactive intermediates capable of interacting with cellular components.

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

In a study examining the antitumor efficacy of pyrazole derivatives, this compound was identified as a potent inhibitor of the BRAF(V600E) mutation associated with melanoma. The compound demonstrated an IC50 value of approximately 0.05 μM against BRAF(V600E), indicating strong inhibitory potential .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL. This suggests that the compound could serve as a lead structure for developing new antibiotics.

Q & A

Q. What are the key synthetic routes for 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

The compound can be synthesized via diazotization of 1H-pyrazol-5-amine precursors using boron trifluoride etherate as a catalyst in dry THF at low temperatures (-20°C). Triazenylpyrazole intermediates are critical for regioselective substitution, with the trifluoroethyl group introduced via alkylation or nucleophilic substitution . For example, 3-(tert-butyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is synthesized using similar protocols, highlighting the role of inert atmospheres (N₂) and stoichiometric control to avoid side reactions .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Key methods include:

- NMR spectroscopy : For confirming substituent positions and purity (e.g., ¹H/¹³C NMR for trifluoroethyl group identification) .

- X-ray diffraction : To resolve crystal structures and assess intermolecular interactions (e.g., hydrogen bonding in pyrazole-tetrazole hybrids) .

- HPLC : For purity assessment (>99% by HPLC in diazonium salt synthesis) .

- IR spectroscopy : To track functional groups like NH₂ and CF₃ .

| Technique | Application | Example Data |

|---|---|---|

| XRD | Crystal structure | Space group P2₁/c, density 1.61–2.92 g/cm³ |

| ¹H NMR | Substituent confirmation | δ 6.2 ppm (pyrazole C-H), δ 4.5 ppm (CF₃CH₂-) |

Q. How should researchers evaluate the thermal stability of this compound under experimental conditions?

Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard. For example, pyrazole-tetrazole hybrids decompose between 171–270°C, with stability influenced by salt formation (e.g., potassium salts show higher thermal resistance) . Storage at -20°C in anhydrous solvents (e.g., THF) is recommended to prevent degradation .

Q. What safety protocols are essential when handling this compound?

The compound is classified as a skin/eye irritant (GHS Category 2/2A). Use PPE (gloves, goggles), work in fume hoods, and avoid prolonged exposure. Emergency measures include rinsing with water (15+ minutes for eye contact) and immediate medical consultation for ingestion .

Advanced Research Questions

Q. How does regioisomerism in pyrazole derivatives impact biological activity, and what structural insights apply to this compound?

Substituting the trifluoroethyl group at the N1 position (vs. C3/C5) can switch activity from kinase inhibition to anticancer targets. For instance, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine inhibits Src and B-Raf kinases (IC₅₀: 10–50 nM) due to enhanced π-stacking and hydrophobic interactions . The trifluoroethyl group’s electron-withdrawing effects may modulate binding affinity .

Q. What computational methods predict the detonation properties or pharmacokinetics of this compound?

- EXPLO5 : Calculates detonation velocity (Dv) and pressure (P) using density and heat of formation (e.g., HANTP salts: Dv ≈ 8,500 m/s, comparable to HMX) .

- Gaussian 03 : Estimates heats of formation (ΔHf) via isodesmic reactions. For pyrazole-tetrazole hybrids, ΔHf ranges from 630–1,275 kJ/mol .

- Molecular docking : Predicts binding to kinase ATP pockets (e.g., VEGFR-2) using PyMOL or AutoDock .

Q. How can structural modifications reconcile contradictory data on pyrazole reactivity in different studies?

Contradictions in reactivity (e.g., nucleophilic substitution vs. elimination) often arise from solvent polarity or substituent electronic effects. For example:

- Polar aprotic solvents (DMF, THF) favor SN2 mechanisms for trifluoroethylation .

- Steric hindrance from tert-butyl groups reduces reaction rates, necessitating higher temperatures . Systematic variation of substituents (e.g., comparing 1-(2,2,2-trifluoroethyl) vs. 1-phenyl analogs) clarifies electronic vs. steric contributions .

Q. What cross-disciplinary applications exist beyond pharmaceuticals, such as in materials science?

Pyrazole-tetrazole hybrids like HANTP salts are promising primary explosives due to high density (2.92 g/cm³) and detonation performance (Dv: 8,742 m/s). Their nitrogen-rich frameworks and low toxicity (vs. lead-based explosives) align with green chemistry goals .

Methodological Recommendations

- Synthetic Optimization : Use triazenylpyrazole intermediates for regioselective trifluoroethylation .

- Data Validation : Cross-reference XRD with computational models (Mercury 4.3) to resolve structural ambiguities .

- Toxicity Screening : Employ Ames tests or zebrafish models to assess mutagenicity and organ-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.